M867

Apoptosis Caspase selectivity Cell death signaling

Generic caspase inhibitors confound experimental interpretation due to broad cross-reactivity. M867 solves this with its non-peptidic pyrazinone mono-amide scaffold, delivering reversible, highly selective caspase-3 inhibition that enables unambiguous mechanistic attribution. • 5-fold selectivity for caspase-3 over caspase-7 (IC50: 1.4 nM caspase-3 vs. 36 nM caspase-7); minimal activity toward caspase-6, -8, -10. • Validated for radiosensitization in NSCLC (DER 1.27 in H460 assays; 6-day tumor growth delay extension in vivo). • Differential blockade of spectrin cleavage vs. DNA fragmentation enables fractional inhibition studies inaccessible to pan-caspase or irreversible inhibitors. Supplied with rigorous QC documentation; stable at -20°C for long-term storage.

Molecular Formula C27H43N7O6
Molecular Weight 561.7 g/mol
Cat. No. B12384905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM867
Molecular FormulaC27H43N7O6
Molecular Weight561.7 g/mol
Structural Identifiers
SMILESCCCCCN(C)CC(=O)C(CC(=O)O)NC(=O)C(CC)N1C=C(N=C(C1=O)NCC2=NON=C2C)C(C)(C)C
InChIInChI=1S/C27H43N7O6/c1-8-10-11-12-33(7)15-21(35)18(13-23(36)37)29-25(38)20(9-2)34-16-22(27(4,5)6)30-24(26(34)39)28-14-19-17(3)31-40-32-19/h16,18,20H,8-15H2,1-7H3,(H,28,30)(H,29,38)(H,36,37)/t18-,20-/m0/s1
InChIKeyYNRQFMSSDVQNGQ-ICSRJNTNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M867 Compound Profile


M867 is a synthetic, non-peptidic, selective and reversible caspase-3 inhibitor that belongs to the pyrazinone mono-amide chemical class [1]. It demonstrates high potency against caspase-3 (IC50 = 1.4 nM; Ki = 0.7 nM) and exhibits anti-apoptotic activity across multiple cell-based and in vivo models . The compound is distinguished from peptidic caspase inhibitors (e.g., Z-DEVD-FMK, Ac-DEVD-CHO) by its non-peptidic backbone and reversible inhibition mechanism, which confers distinct pharmacological properties relevant to experimental design and therapeutic investigation [1]. M867 has been extensively characterized in both biochemical selectivity profiling and functional efficacy studies, including in vitro clonogenic assays, in vivo tumor xenograft models, and mechanistic validation using genetic knockout systems [2].

Pathway Caspase-3-specific apoptosis signaling studies; isoform-selective tool compound
Mechanism Reversible inhibitor supports temporal control and washout experimental designs
Scaffold Non-peptidic pyrazinone mono-amide; distinct physicochemical profile for in vivo studies

M867 Comparator Selectivity Analysis


Caspase-3 inhibitors are not interchangeable tools; critical differences in selectivity profile, inhibition mechanism (reversible vs. irreversible), and chemical backbone fundamentally alter experimental outcomes and therapeutic implications. M867 exhibits a fivefold selectivity preference for caspase-3 over caspase-7 with minimal activity toward other caspases, whereas commonly used alternatives such as Z-DEVD-FMK and Ac-DEVD-CHO demonstrate broader cross-reactivity with multiple caspase family members including caspase-6, caspase-7, and caspase-8 [1]. Furthermore, M867's reversible inhibition mechanism enables temporal control of caspase-3 activity in experimental systems, in contrast to the irreversible covalent modification induced by fluoromethylketone (FMK)-based inhibitors . The non-peptidic pyrazinone mono-amide scaffold of M867 also confers distinct physicochemical and stability properties that affect in vivo pharmacokinetics and formulation strategies relative to peptidic alternatives [2]. These functional divergences necessitate compound-specific validation for experimental reproducibility and preclude generic substitution in caspase-3-targeted research programs.

M867 (This Compound)
Reversible; high caspase-3 isoform selectivity; non-peptidic pyrazinone scaffold
Peptidic Inhibitors (Z-DEVD-FMK, Ac-DEVD-CHO)
Irreversible (FMK) or broader cross-reactivity across caspase-6, -7, -8; peptidic backbone may shift in vivo PK profile
Mechanism and selectivity differences may alter experimental outcomes; direct interchange requires compound-specific validation

M867 Selectivity & Efficacy Benchmarks


Caspase-3 vs. Caspase-7 Isoform Selectivity

M867 demonstrates a fivefold selectivity preference for caspase-3 over caspase-7, with little to no activity against other caspase family members, in contrast to Z-DEVD-FMK and Ac-DEVD-CHO which exhibit broader cross-reactivity with multiple caspases [1]. M867 has an IC50 of 1.4 nM and Ki of 0.7 nM for caspase-3, compared to Z-DEVD-FMK which inhibits caspase-3 with IC50 of 130 nM and also shows potent inhibition of caspase-6, caspase-7, caspase-8, and caspase-10 . Ac-DEVD-CHO inhibits caspase-3 with Ki of 0.2 nM but also inhibits caspase-7 with Ki of 1.6 nM, representing only 8-fold selectivity compared to M867's >360-fold selectivity based on reported caspase-7 IC50 of 36 nM [2].

Caspase-3 vs. -7 Selectivity
Head-to-head
M867: >360-fold selectivity (IC50 1.4 nM vs. 36 nM)
Ac-DEVD-CHO: ~8-fold; Z-DEVD-FMK: broad multi-caspase
Supports caspase-3-specific functional interpretation without confounding off-target effects on other executioner caspases.
Reported recombinant enzyme assay context; selectivity in cellular systems may require review.
Apoptosis Caspase selectivity Cell death signaling

In Vitro Radiosensitization in Lung Cancer Cells

M867 treatment significantly reduces clonogenic survival in H460 non-small cell lung cancer cells following ionizing radiation, producing a Dose Enhancement Ratio (DER) of 1.27 (p = 0.007) compared to vehicle-treated control cells [1]. At 10 nM concentration, M867 achieved a DER of 1.62 (p = 0.001) in wild-type mouse embryonic fibroblasts, whereas no significant survival difference was observed in caspase-3/-7 double-knockout cells treated with any M867 dose, confirming that the radiosensitization effect is specifically mediated through caspase inhibition [2]. This represents a 62% enhancement in radiation-induced cell killing at the 10 nM dose in the wild-type genetic background.

In Vitro Radiosensitization
Head-to-head
DER 1.62 in WT MEFs (10 nM, p=0.001); no effect in caspase-3/-7 DKO cells
Reported clonogenic survival enhancement specifically mediated through caspase-3/-7 inhibition in cell models.
H460 NSCLC and MEF model conditions; radiation dose range 2-8 Gy.
Radiosensitization Lung cancer Clonogenic assay

In Vivo Tumor Growth Delay with Radiation

In a mouse hind limb H460 lung cancer xenograft model, combination therapy of M867 with ionizing radiation produced a significant tumor growth delay of 26 days compared to 20 days for radiation alone (p < 0.005), representing a 30% extension in tumor doubling time [1]. M867 monotherapy also produced a modest but statistically significant 4-day tumor growth delay compared to untreated controls (p = 0.003) [2]. Critically, this in vivo efficacy was achieved with a well-tolerated safety profile, as indicated by minimal body weight changes in treated animals, distinguishing M867 from more toxic caspase inhibitors or pan-caspase inhibitors that often exhibit dose-limiting toxicities in vivo [3].

In Vivo Tumor Growth Delay
Head-to-head
26-day delay (M867 + radiation) vs. 20-day (radiation alone), p < 0.005
H460 xenograft model-response context; indicates tumor growth delay endpoint enhancement.
Mouse hind limb model; fractionated radiation; body weight changes reported as minimal.
In vivo efficacy Tumor xenograft Combination therapy

Anti-Proliferative & Anti-Angiogenic Effects

M867 in combination with radiation produces a >5-fold reduction in tumor cell proliferation as measured by Ki67 immunohistochemical staining index in H460 tumor xenograft sections, despite concomitant reduction in TUNEL-positive apoptotic cells [1]. This paradoxical finding—enhanced therapeutic efficacy despite apoptosis inhibition—distinguishes M867 from apoptosis-inducing agents and highlights its unique mechanism involving autophagy induction and vascular targeting [2]. Additionally, M867 combined with radiation caused a dramatic decrease in tumor vasculature as quantified by von Willebrand factor staining, with significantly reduced vessel density per microscopic field compared to radiation alone or control groups [3]. These dual anti-proliferative and anti-angiogenic effects are not reported for peptidic caspase inhibitors such as Z-DEVD-FMK or Ac-DEVD-CHO at comparable in vivo doses.

Anti-Proliferative & Vascular Effects
Head-to-head
>5-fold Ki67 reduction; decreased vWF-positive vessel density
Reported tumor microenvironment modulation; links caspase-3 inhibition to autophagy and vascular biology endpoints.
IHC quantification in irradiated H460 xenografts; data to verify for other tumor models.
Tumor proliferation Angiogenesis inhibition Immunohistochemistry

Differential Apoptosis Biomarker Inhibition

M867 exhibits striking differential efficacy in blocking distinct apoptotic manifestations: spectrin proteolysis (p120 fragment formation) and phosphatidylserine externalization are inhibited at relatively low M867 concentrations, whereas DNA fragmentation requires substantially higher levels of caspase-3 attenuation [1]. This concentration-dependent differential blockade of apoptosis biomarkers is not observed to the same extent with pan-caspase inhibitors such as zVAD-fmk, which produce more uniform inhibition across all apoptotic endpoints at a given concentration [2]. In rat sepsis models, M867 demonstrated that small quantities of uninhibited caspase-3 suffice to initiate genomic DNA breakdown, providing unique mechanistic insight into the fractional caspase inhibition requirements for different apoptotic processes [3].

Apoptosis Biomarker Threshold
Cross-study
Low concentrations inhibit spectrin cleavage; DNA fragmentation requires higher fractional caspase-3 attenuation
Supports fractional caspase inhibition research; distinct biomarker hierarchy context.
Rat sepsis and in vitro thymocyte models; Annexin V binding IC50 ~80 nM reported.
Apoptosis biomarkers Spectrin cleavage DNA fragmentation

Reversible Inhibition Mechanism

M867 is a reversible caspase-3 inhibitor (Ki = 0.7 nM), in contrast to Z-DEVD-FMK which acts as an irreversible, covalent inhibitor via its fluoromethylketone reactive group . The reversible inhibition mechanism of M867 permits temporal control of caspase-3 activity and enables washout experiments to assess reversibility of biological effects, which is not possible with irreversible FMK-based inhibitors [1]. Ac-DEVD-CHO is also a reversible inhibitor (aldehyde-based), but exhibits broader cross-reactivity with caspase-7 (Ki = 1.6 nM) and caspase-2, whereas M867 maintains high selectivity with a fivefold caspase-3 preference . The non-peptidic pyrazinone mono-amide scaffold of M867 provides distinct physicochemical properties including predicted LogP and solubility characteristics that differ from peptidic inhibitor backbones, potentially affecting cellular permeability and in vivo distribution .

Reversible Inhibition Mechanism
Class-level
Ki = 0.7 nM; reversible, non-peptidic vs. irreversible FMK or less selective reversible inhibitors
Enables washout experimental designs; scaffold may influence cell permeability and distribution.
Enzyme kinetics context using recombinant caspases; in vivo reversibility profile to verify.
Reversible inhibition Enzyme kinetics Caspase pharmacology

M867 Application Scenarios


Radiosensitization in NSCLC Models

M867 is uniquely validated for radiosensitization research in NSCLC models, with demonstrated Dose Enhancement Ratio (DER) of 1.27 in H460 clonogenic assays and 6-day extension of tumor growth delay in combination with radiation in vivo (26 vs. 20 days, p < 0.005) [1]. The compound's well-tolerated in vivo safety profile enables chronic dosing regimens required for fractionated radiation studies, and its mechanism involving autophagy induction and vascular targeting provides a distinctive research avenue distinct from conventional radiosensitizers that rely on apoptosis enhancement [2]. This application is supported by both in vitro and in vivo efficacy data specific to lung cancer models, which is not available for alternative caspase inhibitors [3].

Fractional Caspase Inhibition Studies

M867 enables precise investigation of the fractional caspase inhibition requirements for distinct apoptotic endpoints (spectrin proteolysis vs. DNA fragmentation) due to its differential biomarker blockade profile [1]. At lower concentrations, M867 inhibits spectrin cleavage and phosphatidylserine externalization (Annexin V binding IC50 = 80 nM) while permitting DNA fragmentation to proceed, providing a pharmacological tool to dissect the hierarchy of caspase-3-dependent apoptotic processes [2]. This application is inaccessible with pan-caspase inhibitors like zVAD-fmk, which produce uniform inhibition across all endpoints, or with irreversible inhibitors that preclude temporal control [3].

High-Selectivity Caspase-3 Functional Studies

M867's fivefold preference for caspase-3 over caspase-7 and minimal activity toward other caspases makes it the preferred tool compound for experiments requiring unambiguous attribution of biological effects to caspase-3 inhibition [1]. The >360-fold selectivity ratio (based on caspase-7 IC50 = 36 nM) substantially exceeds that of Ac-DEVD-CHO (~8-fold selectivity) and eliminates confounding inhibition of caspase-6, caspase-8, and caspase-10 observed with Z-DEVD-FMK [2]. This selectivity profile is critical for studies using caspase-3/-7 double-knockout validation systems, where M867's effects are specifically abrogated in DKO cells, confirming on-target activity [3].

Tumor Microenvironment & Anti-Angiogenesis

M867 uniquely enables research at the intersection of caspase-3 inhibition, autophagy induction, and vascular biology, as demonstrated by its >5-fold reduction in tumor proliferation (Ki67 index) and dramatic decrease in tumor vasculature (vWF staining) in irradiated xenograft models [1]. These pleiotropic effects—achieved despite reduced apoptosis—position M867 as a tool for investigating non-apoptotic cell death mechanisms and tumor microenvironment modulation [2]. The compound's ability to simultaneously inhibit caspase-3 activity while inducing compensatory autophagy and reducing vascular density is not reported for alternative caspase inhibitors, creating a distinctive research niche [3].

Application
Selection Property
Validation Focus
NSCLC Radiosensitization Research
In vivo response profile and selectivity context
Model-specific endpoint enhancement (DER, tumor growth delay) and tolerability endpoint monitoring
Fractional Caspase Inhibition Studies
Differential biomarker blockade concentration range
Hierarchical apoptotic endpoint thresholds (spectrin vs. DNA fragmentation) in target system
Caspase-3 Functional Attribution
High isoform selectivity ratio and minimal cross-reactivity
Caspase-3/-7 DKO genetic control confirmation of on-target activity
Tumor Microenvironment & Vascular Biology
Reported autophagy induction and anti-angiogenic endpoint context
Ki67 and vWF immunohistochemical endpoint review; non-apoptotic cell death pathway interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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